molecular formula C13H13ClO2 B2870714 (1R,4R,5R)-1-(4-Chlorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2287248-42-2

(1R,4R,5R)-1-(4-Chlorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B2870714
CAS No.: 2287248-42-2
M. Wt: 236.7
InChI Key: QVDJRFIRLICBFS-WLTAIBSBSA-N
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Description

(1R,4R,5R)-1-(4-Chlorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid: is a complex organic compound characterized by its bicyclic structure and the presence of a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the Diels-Alder reaction, which forms the bicyclic structure, followed by functional group modifications to introduce the chlorophenyl and carboxylic acid groups.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Converting the carboxylic acid group to its corresponding derivatives.

  • Reduction: Reducing the chlorophenyl group or other functional groups present.

  • Substitution: Replacing the chlorophenyl group with other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives such as esters and amides.

  • Reduction: Reduced forms of the compound, potentially altering its biological activity.

  • Substitution: New derivatives with different substituents replacing the chlorophenyl group.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biological targets.

  • Medicine: Investigated for its therapeutic potential in various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the chlorophenyl group may interact with enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(1R,4R,5R)-1-(4-Chlorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid: can be compared to other similar compounds, such as:

  • Bicyclo[2.1.1]hexane-5-carboxylic acid derivatives: These compounds share the bicyclic structure but differ in their substituents.

  • Chlorophenyl-containing compounds: Other compounds with chlorophenyl groups may have different core structures or functional groups.

Uniqueness: What sets this compound apart is its specific stereochemistry and the combination of the bicyclic core with the chlorophenyl group, which can influence its reactivity and biological activity.

Conclusion

This compound: is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industry.

Properties

IUPAC Name

(1R,4R,5R)-1-(4-chlorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO2/c14-10-3-1-9(2-4-10)13-6-5-8(7-13)11(13)12(15)16/h1-4,8,11H,5-7H2,(H,15,16)/t8-,11+,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDJRFIRLICBFS-WLTAIBSBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C2C(=O)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2(C[C@@H]1[C@H]2C(=O)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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